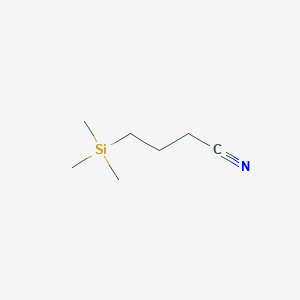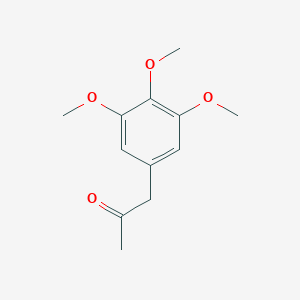
Sulfide
Vue d'ensemble
Description
Sulfide is a term used to describe a class of chemical compounds that contain the element sulfur . There are three classes of sulfides: inorganic sulfides, organic sulfides (sometimes called thioethers), and phosphine sulfides . Inorganic sulfides are ionic compounds containing the negatively charged sulfide ion, S²⁻ . Organic sulfides are compounds in which a sulfur atom is covalently bonded to two organic groups . Sulfides of many important metallic elements are naturally occurring minerals .
Synthesis Analysis
Most metals react directly with sulfur to form metal sulfides . In addition to direct combination of the elements as a method of preparing sulfides, they can also be produced by reduction of a sulfate by carbon or by precipitation from acidic aqueous solution by hydrogen sulfide, H₂S, or from basic solution by ammonium sulfide, (NH₄)₂S . Another method, particularly suitable for water-soluble sulfides, involves bubbling H₂S into a basic solution of the metal to give the metal hydrogen sulfide, MHS .
Molecular Structure Analysis
Sulfide minerals are an important group of ore minerals and a major source of non-ferrous and precious metals . Sulfide minerals are known for high conductivity, which determines the abrupt change in the potential at the sulfide–solution interface . Sulfides such as pentlandite, covellite, galena, and pyrrhotite are close to metals in terms of conductivity .
Chemical Reactions Analysis
Sulfide is a strong base, so solutions of sulfide in water are basic, due to hydrolysis . Sulfide solutions develop the characteristic rotten-egg odor of H₂S as a result of this hydrolysis . Many sulfide salts are insoluble in acidic or basic solution .
Physical And Chemical Properties Analysis
Sulfide minerals are known for high conductivity, which determines the abrupt change in the potential at the sulfide–solution interface . Sulfides such as pentlandite, covellite, galena, and pyrrhotite are close to metals in terms of conductivity . Sulfide is a strong base, so solutions of sulfide in water are basic, due to hydrolysis .
Applications De Recherche Scientifique
1. Metal Sulfides in Renewable Energy
Metal sulfides are gaining attention for their applications in renewable energy. These materials are semiconducting compounds where sulfur is combined with metal ions. Their diverse range enables them to demonstrate unique chemical, physical, and electronic phenomena. Metal sulfides are particularly significant in hydrogen energy production, including electrocatalytic hydrogen generation, photocatalytic hydrogen generation, and photoelectrochemical water splitting. Innovations in this field aim to exploit structural tuning, doping, and defect control to enhance performance in energy materials (Chandrasekaran et al., 2019).
2. Sulfide Solid Electrolytes in Lithium Batteries
Sulfide solid electrolytes are crucial in the development of all-solid-state lithium batteries (ASSLBs). Their structure and high conductivity, which can be improved through doping, make them suitable for various battery applications. Stability is a key focus, with research exploring how to enhance stability with lithium metal, active materials, and humid air. The categorization of sulfide electrolytes in ASSLBs, along with strategies for ensuring contact between the electrolyte and electrode, is a significant area of study (Chen et al., 2018).
3. Metal Sulphide Precipitation in Industrial Processes
Metal sulphide precipitation is a complex field, integrating fundamental and applied studies. It plays a crucial role in industrial and effluent treatment processes, such as Acid Mine Drainage (AMD) treatment and hydrometallurgical applications. Fundamental research delves into the mechanistic aspects of metal sulphide precipitation, while applied studies focus on metal removal, reaction kinetics, and crystallization kinetics of particles. Future research seeks to develop robust measurement techniques and understand the complex aqueous chemistry involved (Lewis, 2010).
4. Sulfur-Containing Polymers
Sulfur-containing polymers, encompassing various classes like polyamides and polyimides, exhibit unique properties due to sulfur-based groups such as thiophene, sulfide, and sulfone. Their applications range from optically active materials to flame retardants and fuel cells. Research focuses on the design, synthesis, and application of these polymers, exploiting their special features for high-performance characteristics (Kausar et al., 2014).
5. Sulfide in Environmental Microbiology
Sulfide plays a significant role in environmental microbiology, especially in the context of sulfur oxidizing bacteria. It has applications in wastewater treatment, where sulfide oxidizing bacteria can produce elemental sulfur for removal. The anammox process, which involves anaerobic oxidation of ammonium with nitrite, is a key focus area. This process has major implications for nitrogen cycling in the marine environment (Kuenen, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The environmental stability of sulfide-based solid-state electrolytes is one of the critical aspects due to the possible decomposition, and ionic conductivity change will affect the fabrication and electrochemical performance of the batteries . The main target of this review is to gain insights and provide useful guidance to further improve the environmental stability of sulfide solid-state electrolytes, which will finally promote the commercialization of sulfide-based all-solid-state batteries .
Propriétés
IUPAC Name |
sulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S/q-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKMPCXJQFINFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872928 | |
| Record name | Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
18496-25-8 | |
| Record name | Sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18496-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfide ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFIDE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15I91XETI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 °C | |
| Record name | Sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)







![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)

